molecular formula C13H11Cl2N3O2 B1394209 Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate CAS No. 858955-37-0

Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate

Cat. No.: B1394209
CAS No.: 858955-37-0
M. Wt: 312.15 g/mol
InChI Key: PXCZEJRHVNHLHI-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate is a heterocyclic compound with significant potential in various scientific fields. This compound features a pyrimidine ring substituted with amino, chloro, and ethyl ester groups, making it a versatile molecule for chemical synthesis and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of 4-chlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form ethyl 2-(4-chlorophenyl)-2-cyanoacetate. This intermediate is then cyclized with guanidine hydrochloride under basic conditions to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The amino and chloro groups on the pyrimidine ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical choices.

    Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-amino-5-chloro-2-(4-methylphenyl)pyrimidine-4-carboxylate
  • Ethyl 6-amino-5-chloro-2-(4-fluorophenyl)pyrimidine-4-carboxylate
  • Ethyl 6-amino-5-chloro-2-(4-bromophenyl)pyrimidine-4-carboxylate

Uniqueness

Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and chloro groups on the pyrimidine ring allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O2/c1-2-20-13(19)10-9(15)11(16)18-12(17-10)7-3-5-8(14)6-4-7/h3-6H,2H2,1H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCZEJRHVNHLHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC(=N1)C2=CC=C(C=C2)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676908
Record name Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858955-37-0
Record name Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-amino-5-chloro-2-(4-chlorophenyl)-4-pyrimidinecarboxylic acid (i.e. the product of Example 4, Step C) (20.0 g, 70.4 mmol) in ethanol (70 mL) was added thionyl chloride (5.14 mL, 70.4 mmol) while maintaining the temperature below 15° C. using an ice bath. The reaction mixture was then heated at reflux overnight. Water was added. Then with external cooling aqueous sodium hydroxide (50%) was added to adjust the pH to 7. The resulting solid was isolated by filtration and dried to afford the title product, a compound of the present invention, as a light beige solid (20.1 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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